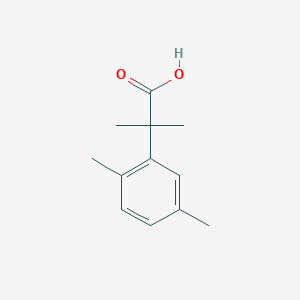

2-(2,5-Dimethylphenyl)-2-methylpropanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2,5-Dimethylphenyl)-2-methylpropanoic acid is an organic compound characterized by the presence of a phenyl ring substituted with two methyl groups at the 2 and 5 positions, and a propanoic acid moiety attached to the phenyl ring at the 2 position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethylphenyl)-2-methylpropanoic acid typically involves the alkylation of 2,5-dimethylphenylacetic acid. One common method includes the Friedel-Crafts alkylation reaction, where 2,5-dimethylphenylacetic acid is treated with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.

Analyse Des Réactions Chimiques

Functional Group Reactivity

The compound contains two key functional groups: a carboxylic acid (-COOH) and a dimethyl-substituted aromatic ring . Its reactivity is governed by these features:

Carboxylic Acid Reactions

-

Esterification : Reaction with alcohols (e.g., methanol) under acidic conditions (H₂SO₄) to form esters.

-

Saponification : Hydrolysis in basic conditions (e.g., NaOH) to produce carboxylate salts.

-

Amide Formation : Reaction with amines (e.g., NH₃) to generate amides.

Aromatic Ring Reactivity

The dimethyl substituents at positions 2 and 5 direct electrophilic substitution. Methyl groups are activating (electron-donating) and ortho-/para-directing , influencing substitution patterns.

Electrophilic Substitution

-

Bromination : Selective bromination under controlled conditions (e.g., aqueous NaHCO₃, Br₂) could occur at the para position relative to methyl groups .

-

Sulfonation : Introduction of sulfonic acid groups using chlorosulfonic acid (ClSO₃H) in acidic conditions .

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Bromination | Br₂, NaHCO₃, H₂O | 4-Bromo-2-(2,5-dimethylphenyl)-2-methylpropanoic acid |

| Sulfonation | ClSO₃H, H₂SO₄ | 3-Sulfonic acid derivative |

Chlorination

Chlorine gas (Cl₂) under acidic conditions may introduce chlorine atoms at activated positions .

Purification Methods

-

Fractional Crystallization : Separation of regioisomers using salts (e.g., ammonium salts) or solvents .

-

Distillation : Used for ester derivatives (e.g., methyl esters) to isolate pure compounds .

| Step | Description | Yield/Purity |

|---|---|---|

| Bromination | Br₂ addition in NaHCO₃ (pH ~7) | 46.6% yield |

| Esterification | Methanol, H₂SO₄, heat | 79% yield |

| Purification | Recrystallization, distillation | >99% purity |

Biological and Functional Implications

While direct biological data for this compound are unavailable, analogous carboxylic acids exhibit:

-

Antimicrobial activity via disruption of membrane integrity .

-

PPAR modulation (e.g., PPARα/γ activation) in metabolic regulation .

References EP2532644A1: Bromination in aqueous media. CN105936627A: Sulfonation and chlorination methods. PubChem CID13370336: Safety and physical properties. US9334223B2: Purification techniques for regioisomers. Chem. Pharm. Bull. 61(12): PPAR modulation insights.

Applications De Recherche Scientifique

Pharmaceutical Applications

-

Intermediate in Drug Synthesis

- The compound serves as an important intermediate in the synthesis of various pharmaceutical agents, particularly antihistamines like fexofenadine. The purification processes for obtaining high-purity regioisomers of 2-(2,5-Dimethylphenyl)-2-methylpropanoic acid are crucial for ensuring the efficacy and safety of the final drug formulations .

- The purification method involves selective crystallization techniques that yield substantially pure para-regioisomers, which are essential for maintaining the desired pharmacological properties of the active ingredients in medications .

-

Receptor Modulation

- Research indicates that derivatives of this compound may exhibit selective agonistic activity at serotonin receptors (5-HT2AR), which are implicated in various psychiatric disorders. This suggests potential therapeutic applications in treating conditions such as depression and anxiety through modulation of serotonin pathways .

- The structure-activity relationship studies highlight how substitutions on the phenyl ring influence receptor binding affinities, indicating that modifications to the base structure can enhance therapeutic effects while minimizing side effects .

Case Study 1: Fexofenadine Synthesis

- A study detailed a method for synthesizing fexofenadine using this compound as a key intermediate. The research emphasized the importance of achieving a high purity level of the compound to ensure the final product's effectiveness and reduce adverse effects associated with impurities .

Case Study 2: Serotonin Receptor Agonism

- In another investigation, compounds derived from this compound were found to selectively activate serotonin receptors. This study provided insights into how variations in molecular structure affect agonist potency and selectivity, paving the way for developing new antidepressants with better efficacy profiles .

Mécanisme D'action

The mechanism of action of 2-(2,5-Dimethylphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,5-Dimethylphenylacetic acid: Similar structure but lacks the additional methyl group on the propanoic acid moiety.

2,5-Dimethylbenzoic acid: Similar aromatic ring structure but with a carboxylic acid group directly attached to the phenyl ring.

2,5-Dimethylphenylpropanoic acid: Similar structure but with different substitution patterns on the phenyl ring.

Uniqueness

2-(2,5-Dimethylphenyl)-2-methylpropanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Activité Biologique

2-(2,5-Dimethylphenyl)-2-methylpropanoic acid, commonly referred to as a derivative of 2-methylpropanoic acid, has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Profile

Chemical Structure : The compound features a branched propanoic acid with a dimethyl-substituted phenyl group, which may influence its reactivity and interactions with biological systems.

Molecular Formula : C12H16O2

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, such as tyrosinase, which is crucial in melanin synthesis.

- Antioxidant Properties : It has been shown to exhibit antioxidant activities that can protect cells from oxidative stress.

1. Antimicrobial Activity

Recent studies have indicated that derivatives of this compound possess significant antimicrobial properties. For instance, compounds similar to this structure have demonstrated:

- Inhibition of Gram-positive and Gram-negative Bacteria : Studies show effective inhibition against strains like Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : Certain derivatives have shown broad-spectrum antifungal activity against drug-resistant strains of Candida .

2. Anti-inflammatory Effects

Research has indicated that this compound may exhibit anti-inflammatory properties by modulating inflammatory pathways. This is particularly relevant in conditions such as arthritis and other inflammatory disorders.

3. Melanin Production Inhibition

The compound's ability to inhibit tyrosinase activity has been explored for its potential in treating hyperpigmentation disorders. In vitro studies demonstrated that it could effectively reduce melanin synthesis without cytotoxic effects on cells .

Study on Tyrosinase Inhibition

A study evaluated the effects of several analogs of this compound on mushroom tyrosinase activity. The results indicated:

- IC50 Values : The compound exhibited an IC50 value indicative of potent inhibition (e.g., an analog showed IC50 = 8.19 μM) .

- Cell Viability : Concentrations up to 20 µM did not affect cell viability, suggesting a favorable safety profile for further therapeutic exploration .

Antioxidant Activity Assessment

Another study assessed the antioxidant capacity using DPPH assays. The results confirmed that the compound exhibited significant free radical scavenging activity, comparable to established antioxidants .

Data Tables

Propriétés

IUPAC Name |

2-(2,5-dimethylphenyl)-2-methylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-8-5-6-9(2)10(7-8)12(3,4)11(13)14/h5-7H,1-4H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSAUQAXRZJMGQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(C)(C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.